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Compound of Interest

Compound Name: 1IM-290

Cat. No.: B1192948

Jammu, India - IlIM-290, a novel semi-synthetic derivative of the natural product rohitukine, has
emerged as a promising orally active cyclin-dependent kinase (CDK) inhibitor with significant
potential in cancer therapy.[1][2][3] Preclinical studies have demonstrated its potent in vivo
efficacy in various xenograft models, including pancreatic, colon, and leukemia cancers.[1][2] A
key highlight of its preclinical profile is its excellent oral bioavailability, a significant
advancement over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which
are limited to intravenous administration.[1][4] This whitepaper provides an in-depth technical
guide on the oral bioavailability of 1lIM-290, consolidating available data, experimental
methodologies, and the underlying mechanistic pathways for an audience of researchers,
scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

lIM-290 has demonstrated a high oral bioavailability of 71% in preclinical animal models.[1][3]
The pharmacokinetic parameters following oral and intravenous administration have been
characterized, with key data summarized in the tables below. Further formulation development,
including the creation of a hydrochloride salt and a solid dispersion, has shown to enhance its
solubility and systemic exposure.[5]
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Pharmacokinetic Parameters of 11IM-290
(Free Base)

Parameter Value
Oral Bioavailability (%) 71

In vivo Efficacious Dose (Oral) 50 mg/kg
Half-life (t*2) in mouse plasma 5.4 hours

Clearance (Cl)

55.4 mL/min/kg

Data sourced from preclinical studies in murine

models.[2]

In Vitro Inhibitory Activity

Target ICso
CDK-9/T1 1.9nM
CDK-2/A 16 £1 nM
Cell Line Glso
Molt-4 (Leukemia) <1.0 uM
MIAPaCa-2 (Pancreatic Cancer) <1.0 uM

ICso and Glso values indicate the concentration

required for 50% inhibition of the kinase and cell

growth, respectively.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are the methodologies employed in the key studies assessing the oral

bioavailability and efficacy of 1IM-290.

Oral Bioavailability Study
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The oral bioavailability of 11IM-290 was determined in BALB/c mice. While specific details of the
formulation used to achieve 71% bioavailability are not publicly disclosed, a general protocol
for such a study is as follows:

e Animals: Male BALB/c mice are typically used. Animals are fasted overnight prior to drug
administration to minimize variability in gastrointestinal absorption.

e Drug Administration:

o Oral (PO): A suspension of 11IM-290, likely in a vehicle such as 0.5%
carboxymethylcellulose (CMC), is administered via oral gavage at a specific dose (e.g., 50

mg/kg).

o Intravenous (IV): For the determination of absolute bioavailability, a solution of 1lIM-290 in
a suitable vehicle (e.g., saline with a solubilizing agent) is administered via the tail vein at
a lower dose.

e Blood Sampling: Blood samples are collected at predetermined time points post-
administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another
appropriate method. Plasma is separated by centrifugation and stored at -80°C until
analysis.

o Sample Analysis: The concentration of 11IM-290 in plasma samples is quantified using a
validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass
spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key
pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), and AUC (area under the concentration-time curve). Oral
bioavailability (F%) is calculated using the formula: (AUC_oral / Dose_oral) / (AUC _iv /
Dose_iv) * 100.

In Vivo Xenograft Efficacy Studies

The anticancer activity of I1IM-290 has been evaluated in various xenograft models. A
representative protocol for a pancreatic cancer xenograft study is outlined below:
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e Cell Lines and Animal Models: Human pancreatic cancer cells (e.g., MIAPaCa-2) are
cultured and subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

e Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm?),
the mice are randomized into control and treatment groups. The treatment group receives
daily oral administration of lIM-290 (e.g., 50 mg/kg).

e Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The
primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be
excised for further analysis.

Visualizing Experimental Workflows and Signaling
Pathways

To further elucidate the experimental processes and the mechanism of action of 11IM-290, the
following diagrams are provided.
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Oral Bioavailability Study Workflow

11IM-290 induces apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[6]
This involves the upregulation of pro-apoptotic proteins and the subsequent activation of the
caspase cascade.
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p53-Dependent Apoptosis Pathway of llIM-290

Conclusion

IIM-290 represents a significant advancement in the development of CDK inhibitors, primarily
due to its high oral bioavailability.[1][3] The preclinical data strongly support its potential as an
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orally administered therapeutic for various cancers. Further clinical investigations, for which an
Investigational New Drug (IND) application has been filed, will be crucial in translating these
promising preclinical findings into tangible clinical benefits for patients with cancers such as
pancreatic cancer.[7] The detailed understanding of its pharmacokinetic profile and mechanism
of action provides a solid foundation for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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